(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) is a complex organophosphorus compound. It is characterized by its unique structure, which includes a dioxacycloundecine ring system and two diphenylphosphine groups. This compound is of significant interest in the field of coordination chemistry due to its potential as a ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) typically involves the reaction of chlorophosphines with dilithiated reagents. One common method involves the reaction of (2-bromophenyl)diphenylphosphine with n-butyllithium to form the corresponding lithiated intermediate, which is then reacted with a suitable dichlorophosphine to yield the desired diphosphine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the diphenylphosphine groups are replaced by other functional groups.
Coordination: As a ligand, it can coordinate with various metal centers to form complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various metal salts for coordination reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal complexes. These products are often characterized by their unique spectroscopic properties and coordination geometries .
Scientific Research Applications
(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s coordination complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment where metal-based drugs are of interest.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which (15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, altering their electronic and steric properties, which in turn affects the reactivity and selectivity of the metal in catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)methane (DPPM): A simpler diphosphine ligand with a methylene bridge.
1,1’-Bis(diphenylphosphino)ferrocene (DPPF): A ferrocene-based diphosphine ligand with similar coordination properties.
Bis(diphenylphosphino)ethane (DPPE): Another common diphosphine ligand with an ethylene bridge.
Uniqueness
(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine) is unique due to its dioxacycloundecine ring system, which provides additional steric and electronic properties compared to simpler diphosphine ligands. This uniqueness allows for the formation of more complex and potentially more active catalytic systems .
Properties
Molecular Formula |
C42H32O2P2 |
---|---|
Molecular Weight |
630.6 g/mol |
IUPAC Name |
(10-diphenylphosphanyl-2,15-dioxatetracyclo[14.3.1.03,8.09,14]icosa-1(19),3(8),4,6,9(14),10,12,17-octaen-7-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H32O2P2/c1-5-18-33(19-6-1)45(34-20-7-2-8-21-34)39-28-14-26-37-41(39)42-38(44-32-17-13-16-31(30-32)43-37)27-15-29-40(42)46(35-22-9-3-10-23-35)36-24-11-4-12-25-36/h1-29,31H,30H2 |
InChI Key |
FATMCSUYPMIESF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC=C1OC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(O2)C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.